4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
CAS No.: 100644-65-3
Cat. No.: VC20782512
Molecular Formula: C5H4ClN5
Molecular Weight: 169.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 100644-65-3 |
|---|---|
| Molecular Formula | C5H4ClN5 |
| Molecular Weight | 169.57 g/mol |
| IUPAC Name | 4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
| Standard InChI | InChI=1S/C5H4ClN5/c6-3-2-1-8-11-4(2)10-5(7)9-3/h1H,(H3,7,8,9,10,11) |
| Standard InChI Key | ASKOHPBJRRSUSJ-UHFFFAOYSA-N |
| SMILES | C1=NNC2=C1C(=NC(=N2)N)Cl |
| Canonical SMILES | C1=NNC2=C1C(=NC(=N2)N)Cl |
Introduction
Chemical Properties and Structure
Basic Chemical Information
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine has the molecular formula C5H4ClN5 with a molecular weight of 169.57 g/mol . It is characterized by a fused heterocyclic ring system containing a pyrazole ring fused with a pyrimidine ring, with chlorine at the 4-position and an amino group at the 6-position.
Identification and Nomenclature
The compound has several synonyms in scientific literature, including:
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6-Amino-4-chloropyrazolo[3,4-d]pyrimidine
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4-chloro-1H-pyrazolo[3,4-d]pyrimidine-6-amine
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6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
Its Chemical Abstracts Service (CAS) registry number is 100644-65-3, which serves as a unique identifier in chemical databases and literature .
Structural Features
The compound's structure consists of:
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A pyrazole ring (5-membered ring with two adjacent nitrogen atoms)
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A fused pyrimidine ring (6-membered ring with two nitrogen atoms)
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A chlorine substituent at the 4-position
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An amino group at the 6-position
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A hydrogen at the N1 position, making it a 1H-derivative
This structural arrangement contributes to its ability to interact with various biological targets, particularly through hydrogen bonding and other non-covalent interactions.
| Manufacturer | Product Number | Product Description | Package Size | Price (USD) |
|---|---|---|---|---|
| TRC | C383640 | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 100mg | $60 |
| TRC | C383640 | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 500mg | $130 |
| Biosynth Carbosynth | FC54427 | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 100mg | $130 |
| Matrix Scientific | 067148 | 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine | 500mg | $135 |
| Apolloscientific | OR17302 | 6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidine | 1g | $203 |
Applications in Research and Development
Pharmaceutical Development
4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine serves as a key building block in the synthesis of various pharmaceutical agents. Its structural similarity to the adenine moiety of ATP makes it particularly valuable in the development of ATP-competitive inhibitors, especially those targeting receptor tyrosine kinases (RTKs) .
The compound is extensively used in the development of:
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Anticancer agents, particularly those targeting various kinases
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Anti-inflammatory drugs
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Compounds addressing metabolic disorders
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Novel therapeutic modalities for treatment-resistant conditions
Biochemical Research
In biochemical research, the compound is utilized for:
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Enzyme inhibition studies, providing valuable insights into metabolic pathways
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Investigation of signal transduction mechanisms
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Probe development for examining protein-ligand interactions
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Structure-activity relationship (SAR) studies focused on kinase inhibition
Additional Applications
Beyond pharmaceutical applications, 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine finds use in:
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Agricultural Chemistry: The compound has potential applications in the development of novel pesticides and herbicides with improved safety profiles .
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Materials Science: Researchers have investigated its properties for applications in organic electronics and photonic devices, leveraging its unique electronic structure .
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Diagnostic Applications: The compound's specific binding properties make it useful in developing diagnostic tools, particularly for detecting biomarkers associated with certain diseases .
Medicinal Chemistry and Structure-Activity Relationships
Pharmacophoric Features
The pyrazolo[3,4-d]pyrimidine scaffold present in 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine represents an important bioisostere of the purine nucleus, which is central to many biological processes. This structural similarity enables compounds based on this scaffold to interact with various ATP-binding sites in enzymes and receptors .
Key pharmacophoric features include:
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The heteroaromatic pyrazolopyrimidine core that can occupy the adenine binding region
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The chlorine at position 4, which serves as a reactive site for further modifications
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The amino group at position 6, which can participate in hydrogen bonding interactions
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The N-H of the pyrazole ring, which can act as both hydrogen bond donor and acceptor
Structural Modifications and Effects
Research has demonstrated that structural modifications of the basic pyrazolo[3,4-d]pyrimidine scaffold can significantly impact biological activity. For instance:
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Introduction of hydrophobic groups: Substitution with hydrophobic moieties at certain positions enhances binding to hydrophobic pockets in target proteins .
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Linker modifications: Different linkers such as imino groups, hydrazone derivatives, or thiosemicarbazide moieties can affect the compound's flexibility and binding affinity .
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Position-specific effects: Modifications at positions 1, 4, and 6 have been extensively studied for their effects on selectivity and potency against various biological targets .
Synthesis and Preparation Methods
Synthetic Approaches
The synthesis of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves multiple steps starting from readily available precursors. One common synthetic route involves:
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Formation of a 5-amino-1-substituted-1H-pyrazole-4-carbonitrile intermediate
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Partial hydrolysis to form a carboxamide derivative
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Fusion with urea to create the pyrimidine ring
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Chlorination using reagents such as phosphorus oxychloride and phosphorus pentachloride
Key Intermediates and Reactions
A notable synthetic pathway involves the reaction of phenylhydrazine with appropriate precursors to produce 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which undergoes partial hydrolysis using alcoholic NaOH to produce a carboxamide derivative. This intermediate is then fused with urea to form the dihydropyrimidine ring, followed by chlorination to yield the desired product .
Biological Activities and Mechanism of Action
Anti-proliferative Activities
Derivatives of 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine have shown significant anti-proliferative activities against various cancer cell lines. For example, certain derivatives have demonstrated potent activity against A549 (lung cancer) and HCT-116 (colorectal cancer) cell lines .
Epidermal Growth Factor Receptor Inhibition
A primary mechanism of action for many derivatives based on this scaffold is the inhibition of epidermal growth factor receptor (EGFR), a key target in cancer therapy. Some derivatives show activity against both wild-type EGFR (EGFR WT) and mutant EGFR (EGFR T790M), which is associated with resistance to first-generation EGFR inhibitors .
Cell Cycle and Apoptotic Effects
Research has shown that certain derivatives can:
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Induce apoptosis in cancer cells
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Arrest the cell cycle at specific phases (S and G2/M)
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Increase the BAX/Bcl-2 ratio, indicating promotion of apoptotic pathways
Current Research Trends and Future Perspectives
Addressing Resistance Mechanisms
One important area of current research involves developing derivatives that can overcome resistance to existing therapeutic agents, particularly in cancer treatment. Compounds based on the 4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold are being investigated for their ability to inhibit mutant forms of enzymes that confer resistance to conventional therapies .
Multi-targeting Approaches
Researchers are exploring the development of multi-targeting agents based on this scaffold that can simultaneously inhibit multiple signaling pathways involved in disease progression. This approach aims to improve efficacy and reduce the likelihood of resistance development .
Novel Delivery Systems
Efforts are underway to incorporate these compounds into novel delivery systems to improve their pharmacokinetic properties, stability, and targeted delivery to specific tissues or cellular compartments.
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